molecular formula C16H11ClKNO3 B13771749 Benoxaprofen potassium CAS No. 93983-00-7

Benoxaprofen potassium

Cat. No.: B13771749
CAS No.: 93983-00-7
M. Wt: 339.81 g/mol
InChI Key: HZEUKTMJUHKJKS-UHFFFAOYSA-M
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Description

Benoxaprofen potassium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and is known for its anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benoxaprofen potassium involves the condensation of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation with propionic anhydride to yield benoxaprofen. The final step involves the neutralization of benoxaprofen with potassium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benoxaprofen potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benoxaprofen potassium has been extensively studied for its applications in various fields:

Mechanism of Action

Benoxaprofen potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also affects other molecular targets and pathways, including the inhibition of leukocyte migration and the modulation of cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benoxaprofen potassium is unique due to its specific chemical structure, which includes a benzoxazole ring. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been associated with phototoxicity, a side effect not commonly observed with other NSAIDs .

Properties

CAS No.

93983-00-7

Molecular Formula

C16H11ClKNO3

Molecular Weight

339.81 g/mol

IUPAC Name

potassium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate

InChI

InChI=1S/C16H12ClNO3.K/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1

InChI Key

HZEUKTMJUHKJKS-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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